{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate
Overview
Description
{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C14H19BrClNO6 and its molecular weight is 412.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.00843 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetic studies are a primary area of research application for structurally related compounds. For example, research on 2C-B has focused on understanding its metabolism, distribution, and excretion in the human body. Such studies are crucial for developing therapeutic drugs and understanding the potential toxicological impacts of new compounds (Schofield et al., 1999).
Neuropharmacological Effects
Research into the neuropharmacological effects of compounds like 2C-B has provided insights into their interaction with serotonin receptors, which are implicated in a range of psychiatric disorders. This research avenue is valuable for developing new treatments for conditions such as depression and anxiety (Papaseit et al., 2018).
Toxicological Assessments
Understanding the toxicological profile of chemical compounds is essential for both environmental and human health. Studies on related compounds, such as the evaluation of acute toxicity and identification of metabolic pathways, contribute to safety regulations and risk assessments (Hwang et al., 2015).
Environmental Impact Studies
Research into the environmental behavior and impact of herbicides and related chemicals helps in assessing their ecological footprint. Such studies can lead to the development of safer agricultural practices and chemical formulations that minimize adverse environmental effects (Schreinemachers, 2003).
Properties
IUPAC Name |
2-[2-(2-bromo-4-chlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-15(2)5-6-16-7-8-17-12-4-3-10(14)9-11(12)13;3-1(4)2(5)6/h3-4,9H,5-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZMJCRPJTWPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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